(3-Isopropoxyphenyl)methanamine

Description

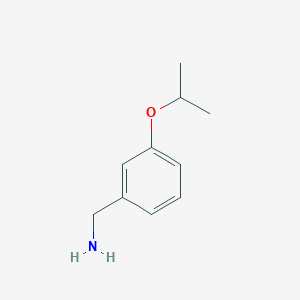

Structure

3D Structure

Properties

IUPAC Name |

(3-propan-2-yloxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(2)12-10-5-3-4-9(6-10)7-11/h3-6,8H,7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNFZPXUBVUYBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00959509 | |

| Record name | 1-{3-[(Propan-2-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400771-44-0, 386704-11-6 | |

| Record name | 3-(1-Methylethoxy)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400771-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{3-[(Propan-2-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Isopropoxyphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Isopropoxyphenyl)methanamine: Structure, Properties, and Synthetic Pathways

Abstract

(3-Isopropoxyphenyl)methanamine is a primary amine featuring a benzyl scaffold substituted with a meta-isopropoxy group. This unique structural arrangement imparts a balance of lipophilicity and hydrophilicity, making it a valuable building block in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthetic protocol, and a discussion of its potential applications based on the known bioactivities of structurally related benzylamine derivatives. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this compound in their synthetic and discovery workflows.

Chemical Identity and Structure

This compound, also known as 3-isopropoxybenzylamine, is a versatile organic intermediate. Its core structure consists of a benzene ring substituted with an aminomethyl group and an isopropoxy group at the meta-position.

Key Identifiers:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₀H₁₅NO[1]

-

Molecular Weight: 165.23 g/mol [1]

-

Synonyms: 3-Isopropoxybenzylamine, (3-(Propan-2-yloxy)phenyl)methanamine, 3-(Aminomethyl)phenyl isopropyl ether[1]

Chemical Structure:

The structure of this compound is characterized by a benzylamine core with an isopropoxy substituent at the C3 position of the phenyl ring.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug design. The following table summarizes its known and predicted properties.

| Property | Value | Source/Method |

| Molecular Weight | 165.23 g/mol | [1] |

| Appearance | Clear, colorless oil (predicted) | Inferred from similar compounds |

| Boiling Point | 258.8 °C at 760 mmHg | [1] |

| Melting Point | Not available | |

| Solubility | Predicted to be soluble in common organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water. | Based on general principles for substituted benzylamines[3] |

| XLogP3 | 2.2 | [1] |

| Topological Polar Surface Area | 35.2 Ų | [1] |

| pKa | 9.12 ± 0.10 (Predicted) | [4] |

Spectroscopic Profile (Predicted)

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 6.7-7.3 ppm), the benzylic methylene protons (~3.8 ppm), the methine proton of the isopropoxy group (a septet around 4.5 ppm), the methyl protons of the isopropoxy group (a doublet around 1.3 ppm), and the amine protons (a broad singlet). Online prediction tools can provide more specific estimated chemical shifts.[5][6]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the aromatic carbons, the benzylic carbon (~46 ppm), and the carbons of the isopropoxy group (methine at ~70 ppm and methyls at ~22 ppm).[7][8]

-

Infrared (IR) Spectroscopy: The IR spectrum is predicted to exhibit characteristic absorption bands for N-H stretching of the primary amine (two bands in the 3300-3400 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C-N stretching (around 1250-1335 cm⁻¹ for aromatic amines), and C-O stretching of the ether linkage.[1][4][9][10][11][12]

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would likely show the molecular ion peak (M⁺) at m/z 165. Key fragmentation patterns for benzylamines often involve the loss of ammonia (NH₃) or cleavage at the benzylic position to form a stable tropylium ion or a benzyl cation.[13][14][15]

Synthesis of this compound

A robust and widely applicable method for the synthesis of this compound is the reductive amination of its corresponding aldehyde, 3-isopropoxybenzaldehyde. This two-step, one-pot reaction is efficient and utilizes readily available reagents.

Rationale for Synthetic Approach

Reductive amination is a cornerstone of amine synthesis due to its versatility and high yields.[16][17] The process involves the initial formation of an imine from the reaction of an aldehyde or ketone with an amine, followed by the in-situ reduction of the imine to the corresponding amine. For the synthesis of a primary amine like this compound, ammonia or a protected form of ammonia is used. The choice of reducing agent is critical; sodium borohydride is a common and effective choice for this transformation.[18]

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

3-Isopropoxybenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Aqueous ammonia (NH₄OH, 28-30%)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Imine Formation:

-

To a solution of 3-isopropoxybenzaldehyde (1 equivalent) in methanol, add ammonium chloride (1.5 equivalents) followed by aqueous ammonia (5-10 equivalents).

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).

-

-

Reduction:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

-

-

Workup and Extraction:

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

-

Potential Applications and Biological Relevance

While specific biological activities for this compound are not extensively documented, the benzylamine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.

Role as a Synthetic Building Block

The primary amine functionality of this compound makes it an excellent nucleophile for a variety of chemical transformations. It can be readily used in the synthesis of:

-

Amides and Sulfonamides: By reaction with carboxylic acids, acyl chlorides, or sulfonyl chlorides.

-

Secondary and Tertiary Amines: Through N-alkylation or further reductive amination reactions.

-

Heterocyclic Compounds: Serving as a key precursor for the construction of nitrogen-containing ring systems.

The isopropoxy group provides a moderately lipophilic character, which can be advantageous in modulating the pharmacokinetic properties of drug candidates, such as cell membrane permeability and metabolic stability.

Inferred Biological Potential

Numerous studies have demonstrated the diverse biological activities of substituted benzylamine derivatives. These include:

-

Antimicrobial Activity: Benzylamine derivatives have been investigated for their antibacterial and antifungal properties. The lipophilicity of the substituents on the phenyl ring often correlates with the antimicrobial efficacy.[5][9]

-

Anticancer Activity: Certain benzylamine and thenylamine derivatives have been shown to induce apoptosis and reduce proliferation and metastasis in melanoma cells.[19]

-

Enzyme Inhibition: Substituted benzylamines have been explored as inhibitors for various enzymes, including 17β-hydroxysteroid dehydrogenase type 3, which is a target for prostate cancer therapy.[20]

Given these precedents, this compound represents a promising starting point for the design and synthesis of novel therapeutic agents in these and other disease areas. Further research is warranted to explore its specific biological activity profile.

Safety and Handling

This compound is classified as harmful and an irritant.[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fumes/gas/mist/vapors/spray).[1]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with a structural profile that makes it attractive for applications in medicinal chemistry and organic synthesis. While experimental data on its properties are limited, this guide provides a comprehensive overview based on available information and well-established chemical principles. The proposed synthetic protocol offers a reliable method for its preparation, opening avenues for its use in the discovery and development of novel molecules with potential therapeutic applications.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. researchgate.net [researchgate.net]

- 3. Prediction of the aqueous solubility of benzylamine salts using QSPR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Visualizer loader [nmrdb.org]

- 6. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. allreviewjournal.com [allreviewjournal.com]

- 13. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 17. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 18. researchgate.net [researchgate.net]

- 19. 400771-44-0|this compound|BLD Pharm [bldpharm.com]

- 20. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Isopropoxybenzylamine: Physicochemical Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Isopropoxybenzylamine, a benzylamine derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds to provide insights into its physicochemical properties, potential synthetic routes, and areas of application. This guide is intended to serve as a foundational resource for researchers interested in the evaluation and utilization of 3-Isopropoxybenzylamine in novel research and development projects.

Introduction

Benzylamine and its derivatives are a well-established class of compounds with a broad spectrum of applications, ranging from their use as versatile synthetic intermediates to their incorporation as key pharmacophores in a variety of therapeutic agents. The introduction of an isopropoxy group at the meta-position of the benzylamine scaffold, to yield 3-Isopropoxybenzylamine, offers a unique combination of lipophilicity and hydrogen bonding capabilities that can significantly influence the molecule's biological activity and material properties. The isopropoxy moiety can modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, a critical consideration in drug design. This guide will explore the fundamental characteristics of 3-Isopropoxybenzylamine, providing a framework for its potential in scientific research.

Physicochemical Properties

| Property | Predicted Value/Information | Source |

| CAS Number | Not explicitly found in searches. Similar compounds include 3-Isopropylbenzylamine (CAS: 110207-94-8) and 3-Isopropoxypropylamine (CAS: 2906-12-9). | [1][2] |

| Molecular Formula | C₁₀H₁₅NO | Inferred from structure |

| Molecular Weight | 165.23 g/mol | Calculated from formula |

| Appearance | Likely a liquid at room temperature | Based on similar benzylamines |

| Boiling Point | Estimated to be in the range of 220-250 °C | Based on related structures |

| Solubility | Expected to have moderate solubility in organic solvents and limited solubility in water. | General chemical principles |

| pKa | The amine group is expected to have a pKa in the range of 9-10. | Based on benzylamine derivatives |

Synthesis of 3-Isopropoxybenzylamine: A Proposed Reaction Workflow

A plausible synthetic route to 3-Isopropoxybenzylamine can be envisioned starting from 3-hydroxybenzonitrile. This multi-step synthesis involves a Williamson ether synthesis followed by the reduction of the nitrile group.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 3-Isopropoxybenzylamine from 3-hydroxybenzonitrile.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Isopropoxybenzonitrile (Williamson Ether Synthesis)

-

To a solution of 3-hydroxybenzonitrile in acetone, add anhydrous potassium carbonate (K₂CO₃).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-bromopropane dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 3-isopropoxybenzonitrile.

Step 2: Synthesis of 3-Isopropoxybenzylamine (Nitrile Reduction)

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3-isopropoxybenzonitrile in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting aluminum salts and wash with THF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-isopropoxybenzylamine.

Potential Applications in Drug Discovery and Development

The structural features of 3-Isopropoxybenzylamine make it an attractive scaffold for the design of novel therapeutic agents. The benzylamine core is a common motif in many biologically active compounds, and the isopropoxy group can enhance membrane permeability and metabolic stability.

Potential areas of investigation for derivatives of 3-Isopropoxybenzylamine include:

-

CNS Agents: The lipophilic nature of the isopropoxy group may facilitate crossing the blood-brain barrier, making it a candidate for the development of drugs targeting the central nervous system.

-

Enzyme Inhibitors: The amine functionality can act as a key interaction point with the active sites of various enzymes. For instance, related benzylamines have been investigated as inhibitors of enzymes like monoamine oxidase (MAO).

-

Receptor Ligands: The aromatic ring and the amine group provide anchor points for interaction with a variety of G protein-coupled receptors (GPCRs) and ion channels.

The development of prodrugs is a common strategy in drug discovery to improve the pharmacokinetic properties of a lead compound. The amine group of 3-isopropoxybenzylamine could be functionalized to create prodrugs with improved solubility or targeted delivery.

Safety and Handling

While specific toxicity data for 3-Isopropoxybenzylamine is unavailable, it should be handled with the standard precautions for a primary amine. It is likely to be a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

3-Isopropoxybenzylamine represents a promising, yet underexplored, chemical entity with significant potential in the fields of medicinal chemistry and materials science. This technical guide provides a foundational understanding of its predicted physicochemical properties and a viable synthetic strategy. The insights presented here are intended to catalyze further research into this versatile molecule, paving the way for the development of novel compounds with valuable biological and material properties.

References

A Guide to the Spectroscopic Characterization of (3-Isopropoxyphenyl)methanamine

An In-depth Technical Resource for Researchers and Drug Development Professionals

Introduction

(3-Isopropoxyphenyl)methanamine is a primary amine that holds significance as a versatile building block in medicinal chemistry and organic synthesis. Its structural motif, featuring a substituted aromatic ring, is prevalent in a variety of biologically active compounds. Accurate and comprehensive structural elucidation is a cornerstone of chemical research and development, ensuring the identity, purity, and integrity of synthesized molecules. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process, each providing a unique piece of the structural puzzle.

This technical guide provides a detailed overview of the expected spectroscopic data for this compound. It is designed to serve as a practical reference for researchers and scientists, offering insights into the interpretation of its NMR, IR, and MS spectra, alongside standardized protocols for data acquisition. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure a thorough understanding.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the chemical formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol , is characterized by three key functional groups: a meta-substituted benzene ring, an isopropoxy group, and a methanamine (aminomethyl) group.[1][2] Each of these components will give rise to characteristic signals in their respective spectra.

Structure of this compound:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 | t | 1H | Ar-H (position 5) |

| ~ 6.85 | m | 3H | Ar-H (positions 2, 4, 6) |

| ~ 4.55 | sept | 1H | O-CH(CH₃)₂ |

| ~ 3.80 | s | 2H | Ar-CH₂-NH₂ |

| ~ 1.60 | s (broad) | 2H | -NH₂ |

| ~ 1.30 | d | 6H | O-CH(CH₃)₂ |

Interpretation:

-

Aromatic Protons (δ 6.85-7.20): The protons on the benzene ring will appear in the aromatic region. The triplet at ~7.20 ppm is expected for the proton at position 5, coupled to the two adjacent aromatic protons. The remaining three aromatic protons will appear as a multiplet around 6.85 ppm.

-

Isopropyl Group (δ 4.55 and 1.30): The methine proton of the isopropoxy group is expected to be a septet around 4.55 ppm due to coupling with the six equivalent methyl protons. These six methyl protons will appear as a doublet around 1.30 ppm.

-

Benzylic Protons (δ 3.80): The two protons of the aminomethyl group (CH₂-NH₂) are chemically equivalent and are expected to appear as a singlet around 3.80 ppm.

-

Amine Protons (δ 1.60): The two protons of the primary amine (-NH₂) typically appear as a broad singlet. The chemical shift can vary depending on concentration and solvent due to hydrogen bonding.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158.0 | Ar-C (C-O) |

| ~ 145.0 | Ar-C (C-CH₂NH₂) |

| ~ 129.5 | Ar-CH |

| ~ 119.0 | Ar-CH |

| ~ 114.0 | Ar-CH |

| ~ 113.5 | Ar-CH |

| ~ 70.0 | O-CH(CH₃)₂ |

| ~ 46.0 | Ar-CH₂-NH₂ |

| ~ 22.0 | O-CH(CH₃)₂ |

Interpretation:

-

Aromatic Carbons (δ 113.5-158.0): Six distinct signals are expected for the six carbons of the benzene ring. The carbon attached to the electronegative oxygen atom (C-O) will be the most downfield at around 158.0 ppm. The carbon bearing the aminomethyl group will be around 145.0 ppm. The remaining four aromatic CH carbons will have shifts between 113.5 and 129.5 ppm.[3]

-

Isopropyl Group Carbons (δ 70.0 and 22.0): The methine carbon of the isopropoxy group is expected around 70.0 ppm, while the two equivalent methyl carbons will appear further upfield at approximately 22.0 ppm.

-

Benzylic Carbon (δ 46.0): The carbon of the aminomethyl group (Ar-CH₂-NH₂) is anticipated to have a chemical shift of around 46.0 ppm.[3]

Experimental Protocol for NMR Spectroscopy

Caption: A generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3250 | Medium, Broad | N-H stretching (primary amine) |

| 3050 - 3010 | Medium | C-H stretching (aromatic) |

| 2980 - 2850 | Strong | C-H stretching (aliphatic) |

| 1600, 1480 | Medium-Strong | C=C stretching (aromatic ring) |

| 1240 | Strong | C-O stretching (aryl ether) |

| 1150 | Strong | C-N stretching (amine) |

Interpretation:

-

N-H Stretching (3380 - 3250 cm⁻¹): The presence of a primary amine is indicated by two characteristic broad peaks in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[4]

-

C-H Stretching (3050 - 3010 cm⁻¹ and 2980 - 2850 cm⁻¹): The absorption in the 3050-3010 cm⁻¹ range is due to the C-H stretching of the aromatic ring. The strong absorptions between 2980 and 2850 cm⁻¹ are characteristic of the aliphatic C-H bonds in the isopropoxy and aminomethyl groups.

-

C=C Stretching (1600, 1480 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

-

C-O and C-N Stretching (1240 cm⁻¹ and 1150 cm⁻¹): A strong band around 1240 cm⁻¹ is expected for the aryl C-O stretching of the isopropoxy group. The C-N stretching of the primary amine will likely appear around 1150 cm⁻¹.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum.

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Clean the ATR crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Possible Fragment |

| 165 | [M]⁺ (Molecular Ion) |

| 150 | [M - CH₃]⁺ |

| 122 | [M - C₃H₇]⁺ |

| 107 | [M - C₃H₇O + H]⁺ or [C₇H₉N]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation:

-

Molecular Ion (m/z 165): The peak corresponding to the molecular weight of the compound is expected at m/z 165.[1]

-

Fragmentation Pattern:

-

Loss of a methyl group (CH₃) from the isopropyl moiety would result in a fragment at m/z 150.

-

Cleavage of the isopropyl group (C₃H₇) would lead to a fragment at m/z 122.

-

A common fragmentation for benzylamines is the cleavage of the C-C bond adjacent to the nitrogen, which could lead to various resonance-stabilized fragments. A fragment at m/z 107 is plausible.

-

The tropylium ion at m/z 91 is a common fragment for substituted benzyl compounds.

-

Experimental Protocol for Mass Spectrometry (GC-MS)

Caption: A simplified workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. Each technique offers complementary information, from the connectivity of atoms in NMR to the identification of functional groups in IR and the molecular weight and fragmentation pathways in MS. The predicted data and protocols outlined in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of this and structurally related compounds, ensuring the quality and reliability of their research.

References

- 1. 1-(3-Isopropoxyphenyl)methanamine | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Senior Application Scientist's Guide to the Purity and Characterization of 3-Isopropoxybenzylamine

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Criticality of Purity in Synthesis and Development

3-Isopropoxybenzylamine is a substituted benzylamine derivative that serves as a key intermediate in the synthesis of various compounds, particularly within the pharmaceutical and agrochemical sectors. Like its parent compound, benzylamine, its utility lies in its function as a versatile building block, enabling the construction of more complex molecular architectures.[1] The purity of this intermediate is not a trivial matter; it is the foundation upon which the quality, safety, and efficacy of the final active pharmaceutical ingredient (API) are built. Uncharacterized impurities, even in trace amounts, can lead to unforeseen side reactions, reduced yield, and, most critically, potential toxicity in the final product.[2]

This guide provides a comprehensive framework for the purification and analytical characterization of 3-Isopropoxybenzylamine. It moves beyond rote procedural descriptions to explain the scientific rationale behind methodological choices. The protocols herein are designed as self-validating systems, incorporating principles of analytical method validation to ensure robust and reproducible results, in alignment with the spirit of guidelines such as those from the International Council for Harmonisation (ICH).[2][3]

Synthesis, Purification, and the Impurity Landscape

A robust characterization strategy begins with an understanding of how the material is made and what potential impurities might arise.

Anticipated Impurity Profile

Organic impurities in a substance like 3-Isopropoxybenzylamine can originate from various sources during its synthesis and storage.[4] A common synthetic route involves the reductive amination of 3-isopropoxybenzaldehyde. This process, while effective, can introduce a predictable set of impurities:

-

Starting Materials: Unreacted 3-isopropoxybenzaldehyde.

-

Intermediates: The corresponding imine intermediate.

-

By-products: Over-alkylated secondary (dibenzylamine) and tertiary amines.

-

Degradation Products: Oxidation of the amine can occur during storage, particularly if exposed to air.[5]

Understanding this profile is paramount as it informs the selection of appropriate purification and analytical techniques.

Purification Strategy: Vacuum Distillation

For a liquid amine like 3-Isopropoxybenzylamine, vacuum distillation is the most effective method for purification on a laboratory scale.[5] The reduced pressure lowers the boiling point, preventing thermal degradation that might occur at atmospheric pressure.

Field-Proven Insight: The primary impurities from synthesis (unreacted aldehyde, imine) have different boiling points and polarities than the desired primary amine. Distillation effectively separates these components. It is crucial to perform the distillation under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the amine at elevated temperatures.[5]

Orthogonal Analytical Workflow for Comprehensive Characterization

No single analytical technique is sufficient to declare a compound "pure." A multi-faceted, or orthogonal, approach is required, where each technique provides a different piece of the puzzle. The workflow below illustrates how different methods are integrated to provide a complete picture of the compound's identity and purity.

References

(3-Isopropoxyphenyl)methanamine solubility and stability data

An in-depth technical guide on the solubility and stability of (3-Isopropoxyphenyl)methanamine has been developed for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the compound's predicted physicochemical properties and outlines detailed methodologies for experimentally determining its solubility and stability profiles.

Introduction to this compound

This compound is a primary amine featuring an isopropoxy group substituted on a benzene ring. Its chemical structure suggests it is a basic and lipophilic compound. The primary amine group is expected to have a pKa in the range of 9 to 10, making the molecule positively charged at physiological pH. The isopropoxybenzene moiety contributes to its lipophilicity, which can be estimated by a calculated logP (cLogP) value of approximately 2.1. These characteristics are crucial in determining the compound's behavior in both aqueous and organic environments, and they significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile in drug discovery.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C10H15NO | PubChem |

| Molecular Weight | 165.23 g/mol | PubChem |

| Appearance | Colorless to light yellow liquid | Fisher Scientific |

| Boiling Point | 246.5 °C at 760 mmHg (Predicted) | PubChem |

| Density | 0.979 g/cm³ (Predicted) | PubChem |

| pKa (Predicted) | 9.96 ± 0.10 (Basic) | PubChem |

| cLogP (Predicted) | 2.1 | PubChem |

Solubility Profile

The solubility of a compound is a critical factor in its development as a potential therapeutic agent. Based on its structure, this compound is anticipated to be a weakly basic compound with pH-dependent aqueous solubility.

Predicted Solubility Behavior

Due to the presence of the basic amine group, the aqueous solubility of this compound is expected to be significantly higher in acidic conditions where the amine is protonated, forming a more soluble salt. Conversely, in neutral to basic conditions, the compound will exist predominantly in its less soluble free base form. Its lipophilic nature, indicated by a cLogP of 2.1, suggests that it will likely exhibit good solubility in organic solvents.

Experimental Workflow for Solubility Determination

To accurately determine the solubility of this compound, a systematic experimental approach is necessary. The following workflow outlines the key steps for both thermodynamic and kinetic solubility assessment.

Caption: Experimental workflows for determining thermodynamic and kinetic solubility.

Detailed Protocol: Thermodynamic Solubility in Aqueous Buffers

-

Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

-

Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.45 µm filter.

-

Quantification: Accurately dilute an aliquot of the clear filtrate and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Profile

Assessing the chemical stability of this compound is essential to determine its shelf-life and identify potential degradation products. A forced degradation study is the standard approach to investigate the compound's stability under various stress conditions.

Predicted Stability

The primary amine and the ether linkage in the structure are potential sites for degradation. The amine group can be susceptible to oxidation. The molecule could also be sensitive to light (photostability).

Experimental Workflow for Forced Degradation Studies

A systematic forced degradation study exposes the compound to harsh conditions to accelerate its decomposition. This helps in identifying degradation pathways and developing a stability-indicating analytical method.

Caption: Workflow for a forced degradation (stress testing) study.

Detailed Protocol: Oxidative Degradation Study

-

Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

-

Stress Application: Add a solution of hydrogen peroxide (e.g., 3%) to the sample solution. Protect the sample from light and maintain it at room temperature.

-

Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 6, 12, and 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of any degradants formed.

-

Data Evaluation: Calculate the percentage of degradation over time and identify the structure of major degradation products.

Analytical Methodologies

A robust analytical method is crucial for accurate quantification in both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the preferred technique.

Example HPLC Method Parameters

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 220 nm or 270 nm, to be determined by UV scan).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

This method should be validated for specificity, linearity, accuracy, and precision to ensure it is "stability-indicating."

Conclusion

The Strategic Role of the Isopropoxy Group in Modulating the Bioactivity of Benzylamine Derivatives

An In-depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzylamine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] The therapeutic efficacy of these derivatives is profoundly influenced by the nature of the substituents on the aromatic ring. Among these, the isopropoxy group emerges as a particularly strategic moiety for optimizing both pharmacodynamic and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the multifaceted role of the isopropoxy group in benzylamine derivatives. We will explore its impact on physicochemical properties, structure-activity relationships (SAR), and metabolic stability, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. This document serves as a key resource for drug discovery professionals seeking to rationally design next-generation benzylamine-based therapeutics.

Introduction: The Benzylamine Scaffold and the Art of Substitution

Benzylamine and its derivatives are integral to the development of pharmaceuticals, with applications ranging from anti-emetics and antifungals to agents targeting the central nervous system.[3][4] The versatility of the benzylamine core lies in its ability to be readily functionalized, allowing for fine-tuning of its biological activity. The strategic selection of substituents is a cornerstone of modern drug design, aiming to enhance potency, selectivity, and drug-like properties.

Alkoxy groups (R-O-) are common substituents used to modulate these properties. While the methoxy group is ubiquitous, the slightly larger and branched isopropoxy group (-OCH(CH₃)₂) offers distinct advantages that merit close examination. Its unique steric and electronic profile can dramatically alter a molecule's interaction with biological targets and its fate within the body.

Physicochemical Impact of the Isopropoxy Moiety

The substitution of a smaller, linear alkoxy group with a bulkier, branched isopropoxy group instigates significant changes in the molecule's physical and chemical characteristics.

-

Steric Bulk and Conformation: The isopropoxy group is substantially larger than a methoxy group. This increased steric hindrance can be a powerful tool to orient the molecule within a binding pocket, creating more selective interactions or, conversely, to prevent binding to off-target proteins.

-

Lipophilicity: The two additional methyl groups in the isopropoxy moiety significantly increase the lipophilicity (fat-solubility) of the parent molecule. This property is critical for traversing biological membranes, such as the blood-brain barrier. However, this comes with a potential trade-off: excessive lipophilicity can lead to poor aqueous solubility, which may hinder oral bioavailability. For instance, the antibacterial agent Isopropoxy Benzene Guanidine (IBG) exhibits potent activity but suffers from limited aqueous solubility, a challenge that has been addressed through formulation strategies like complexation with cyclodextrins.[5]

-

Electronic Effects: Like other alkoxy groups, the isopropoxy group is an electron-donating group through resonance, which can influence the reactivity of the aromatic ring and the pKa of the benzylamine nitrogen.

Structure-Activity Relationship (SAR) Insights: A Balancing Act

The introduction of an isopropoxy group can have a non-trivial impact on a compound's potency and efficacy. The effect is highly dependent on the topology of the target's binding site.

Causality in Experimental Design

When exploring the SAR of alkoxy groups, a medicinal chemist's primary goal is to understand the spatial and electronic requirements of the target protein. A systematic variation of alkoxy substituents (e.g., methoxy, ethoxy, isopropoxy) is a classic strategy. If increasing the size from methoxy to isopropoxy improves potency, it suggests the presence of a hydrophobic pocket that can accommodate the bulkier group, leading to favorable van der Waals interactions. Conversely, a loss of potency may indicate a sterically constrained binding site.

A compelling example is seen in the development of agonists for the G protein-coupled receptor 88 (GPR88).[6] Researchers systematically modified an alkoxy group on a phenyl ring within the pharmacophore to optimize potency and metabolic stability.

Data Presentation: SAR of Alkoxy Groups on GPR88 Agonist Activity

The following table summarizes the data from this optimization effort, demonstrating the direct impact of alkoxy group size on agonist potency.

| Compound | Alkoxy Group | GPR88 Potency (EC₅₀, nM) |

| 11 | Ethoxy | 26 |

| 12 | Isopropoxy | 25 |

| 13 | Cyclopropoxy | >1000 |

Data sourced from Gamage et al. (2020).[6]

The data clearly shows that increasing the size from ethoxy to the similarly sized isopropoxy group maintained high potency. However, changing the geometry to a cyclopropoxy group, while similar in atom count, was detrimental, highlighting the specific spatial requirements of the GPR88 binding pocket.

Mandatory Visualization: Alkoxy Group Impact on Potency

The logical relationship between the choice of an alkoxy substituent and the resulting biological activity can be visualized as a decision-making process in lead optimization.

Caption: SAR decision pathway for alkoxy substituents.

Pharmacokinetic Profile: The Metabolic Shielding Effect

One of the most significant and field-proven advantages of incorporating an isopropoxy group is the enhancement of metabolic stability.[7]

Expertise & Experience: The Rationale for Isopropoxy Substitution

In drug metabolism, alkoxy groups, particularly the terminal methyl of a methoxy group, are susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, leading to O-dealkylation. This rapid metabolism results in high clearance and a short in vivo half-life, limiting the drug's therapeutic window.[8]

The isopropoxy group acts as a "metabolic shield." Its branched structure provides steric hindrance that physically blocks the CYP active site from accessing the vulnerable C-H bonds adjacent to the oxygen atom. This makes the group significantly more resistant to oxidative cleavage compared to methoxy or ethoxy groups, thereby reducing the rate of metabolic clearance and prolonging the drug's duration of action.

This principle was validated in the same GPR88 agonist study, where replacing a methoxy group with a larger isopropoxy group directly improved metabolic stability.[6]

Data Presentation: Impact of Isopropoxy Group on Metabolic Stability

| Compound | Key Substituent | Metabolic Clearance (CL, μL min⁻¹ mg⁻¹) in Mouse Liver Microsomes | Half-life (t₁/₂, min) |

| RTI-13951-33 | Methoxymethyl | 643 | 2.2 |

| 8 | Isopropoxy | 330 | 4.3 |

Data sourced from Gamage et al. (2020).[6]

The data shows that the isopropoxy-containing analogue 8 had its metabolic clearance cut nearly in half and its half-life doubled compared to the parent compound, providing a self-validating system for the metabolic shielding hypothesis.

Experimental Protocols: In Vitro Metabolic Stability Assay

This protocol describes a standard, self-validating method to determine the metabolic stability of a compound using liver microsomes, which are rich in CYP enzymes.

Objective: To determine the intrinsic clearance (CLint) of a test compound.

Materials:

-

Test Compound (e.g., isopropoxy-benzylamine derivative)

-

Positive Control (e.g., Verapamil, a compound with known high clearance)

-

Negative Control (e.g., Warfarin, a compound with known low clearance)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (Solutions A & B)

-

Phosphate Buffer (0.1 M, pH 7.4)

-

Acetonitrile with internal standard (for LC-MS/MS analysis)

-

96-well incubation plate and a clean 96-well collection plate

Step-by-Step Methodology:

-

Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare the test compound and controls at a starting concentration of 1 µM in phosphate buffer.

-

Pre-incubation: In the incubation plate, add 100 µL of the microsomal suspension (final protein concentration 0.5 mg/mL) to the wells containing the test compound and controls.

-

Initiation of Reaction: Pre-warm the plate at 37°C for 5 minutes. To initiate the metabolic reaction, add 10 µL of the NADPH solution. For the T=0 time point and negative controls (no metabolism), add 10 µL of buffer instead of NADPH.

-

Time-Point Sampling: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

Quenching the Reaction: Immediately add the aliquot to a well in the collection plate containing 200 µL of ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.

-

Sample Processing: Centrifuge the collection plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line gives the elimination rate constant (k). The half-life (t₁/₂) is calculated as 0.693/k.

Mandatory Visualization: Metabolic Stability Workflow

This diagram outlines the key steps of the in vitro assay described above.

Caption: Experimental workflow for in vitro metabolic stability assay.

Synthetic Considerations

The introduction of an isopropoxy group onto a benzylamine precursor is a routine and well-established synthetic transformation. A common and efficient method is the Williamson ether synthesis.[9] This reaction involves the deprotonation of a hydroxyl group on a benzaldehyde precursor with a mild base, followed by nucleophilic substitution with an isopropyl halide, typically 2-bromopropane. The resulting 4-isopropoxybenzaldehyde can then be converted to the corresponding benzylamine through reductive amination.[9]

Conclusion and Future Perspectives

The isopropoxy group is more than just a simple substituent; it is a strategic tool in the medicinal chemist's arsenal for designing benzylamine derivatives with superior drug-like properties. Its primary and most reliable advantage is the enhancement of metabolic stability by sterically shielding the molecule from oxidative enzymes.[6] This "metabolic shielding" effect often translates to a longer half-life and improved in vivo exposure.

Furthermore, its steric bulk and lipophilicity can be leveraged to optimize target engagement and potency, although this effect is highly context-dependent and requires careful SAR exploration. The key challenge often lies in balancing the beneficial increase in lipophilicity against potential decreases in aqueous solubility.[5]

As drug discovery continues to demand compounds with highly optimized ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, the rational incorporation of the isopropoxy group into benzylamine scaffolds will undoubtedly remain a valuable and effective strategy for developing potent, selective, and durable therapeutic agents.

References

- 1. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzylamine - Wikipedia [en.wikipedia.org]

- 4. Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhancement of the oral bioavailability of isopropoxy benzene guanidine though complexation with hydroxypropyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

(3-Isopropoxyphenyl)methanamine: A Versatile Building Block in Modern Organic Synthesis

Introduction

(3-Isopropoxyphenyl)methanamine, also known as 3-isopropoxybenzylamine, is a primary amine that has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features—a reactive primary amine, a flexible isopropoxy group, and a modifiable aromatic ring—make it an attractive starting material for the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of the synthesis, properties, and key applications of this compound, with a focus on its utility in the development of pharmaceuticals and other functional molecules. The strategic incorporation of the isopropoxy group can enhance pharmacokinetic properties by influencing lipophilicity and metabolic stability, making this building block particularly relevant to drug discovery professionals.[1][2][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. Below is a summary of the key properties of this compound.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 400771-44-0 | Alchem Pharmtech |

| Molecular Formula | C₁₀H₁₅NO | CymitQuimica[4] |

| Molecular Weight | 165.23 g/mol | CymitQuimica[4] |

| Boiling Point | 258.8 °C at 760 mmHg | CymitQuimica[4] |

| XLogP3 | 2.2 | CymitQuimica[4] |

| Topological Polar Surface Area | 35.2 Ų | CymitQuimica[4] |

| Hydrogen Bond Donor Count | 1 | CymitQuimica[4] |

| Hydrogen Bond Acceptor Count | 2 | CymitQuimica[4] |

Spectroscopic Characterization (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.20-7.30 (t, 1H, Ar-H)

-

δ 6.75-6.85 (m, 3H, Ar-H)

-

δ 4.50-4.65 (sept, 1H, -OCH(CH₃)₂)

-

δ 3.85 (s, 2H, -CH₂NH₂)

-

δ 1.50 (br s, 2H, -NH₂)

-

δ 1.35 (d, 6H, -OCH(CH₃)₂)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 158.5 (Ar-C-O)

-

δ 144.0 (Ar-C)

-

δ 129.5 (Ar-CH)

-

δ 119.0 (Ar-CH)

-

δ 114.0 (Ar-CH)

-

δ 113.5 (Ar-CH)

-

δ 70.0 (-OCH(CH₃)₂)

-

δ 46.5 (-CH₂NH₂)

-

δ 22.0 (-OCH(CH₃)₂)

-

-

IR (KBr, cm⁻¹):

-

3350-3250 (N-H stretch, primary amine)

-

3050-3000 (C-H stretch, aromatic)

-

2980-2850 (C-H stretch, aliphatic)

-

1600, 1490 (C=C stretch, aromatic)

-

1250-1200 (C-O stretch, aryl ether)

-

1100-1000 (C-N stretch)

-

Synthesis of this compound

The synthesis of this compound can be efficiently achieved in a two-step sequence starting from the commercially available 3-hydroxybenzonitrile. This pathway involves an initial Williamson ether synthesis followed by the reduction of the nitrile functionality.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of 3-Isopropoxybenzonitrile

Causality: The Williamson ether synthesis is a reliable and high-yielding method for the formation of ethers from an alkoxide and a primary or secondary alkyl halide. In this case, the phenoxide is generated in situ from 3-hydroxybenzonitrile using a mild base, potassium carbonate. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of 3-hydroxybenzonitrile (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and 2-bromopropane (1.2 eq).

-

Reaction Conditions: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford crude 3-isopropoxybenzonitrile, which can be purified by column chromatography on silica gel.

Experimental Protocol: Reduction to this compound

Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. The reaction proceeds via nucleophilic attack of the hydride on the electrophilic carbon of the nitrile, followed by further reduction of the intermediate imine. Anhydrous conditions are crucial as LiAlH₄ reacts violently with water. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions.[7]

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Addition of Nitrile: Slowly add a solution of 3-isopropoxybenzonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension via a dropping funnel.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Workup (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL per x g of LiAlH₄), 15% aqueous sodium hydroxide (x mL per x g of LiAlH₄), and then water again (3x mL per x g of LiAlH₄).[7]

-

Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate. Concentrate the combined filtrates under reduced pressure to yield this compound. The product can be further purified by distillation under reduced pressure if necessary.

This compound as a Synthetic Building Block

The primary amine functionality of this compound is a versatile handle for a variety of chemical transformations, most notably amide bond formation and reductive amination.

Amide Bond Formation

The reaction of this compound with carboxylic acids to form amides is a cornerstone of its application in medicinal chemistry. Peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) are commonly employed to facilitate this transformation under mild conditions, minimizing side reactions and preserving stereochemical integrity where applicable.[8][9][10]

Caption: General scheme for amide bond formation.

Step-by-Step Protocol for EDC/HOBt Coupling:

-

Activation: To a stirred solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide), add EDC (1.2 eq) at 0 °C. Stir the mixture for 30 minutes to form the active ester.

-

Amine Addition: Add a solution of this compound (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Workup and Purification: Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic phase, concentrate, and purify the resulting amide by column chromatography or recrystallization.

Reductive Amination

Reductive amination provides a direct route to secondary and tertiary amines by reacting this compound with aldehydes or ketones in the presence of a reducing agent. This reaction is highly efficient for the formation of C-N bonds.[11][12]

Caption: Reductive amination workflow.

Step-by-Step Protocol for Reductive Amination:

-

Imine Formation: In a suitable solvent such as dichloroethane (DCE) or methanol, combine this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq). Stir at room temperature for 1-2 hours to facilitate imine formation. The addition of a catalytic amount of acetic acid can accelerate this step.

-

Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

-

Reaction: Continue stirring at room temperature for 3-12 hours until the reaction is complete as monitored by TLC or LC-MS.

-

Workup and Purification: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. The crude secondary amine can then be purified by column chromatography.

Conclusion

This compound stands out as a building block of significant utility for synthetic and medicinal chemists. Its straightforward synthesis and the versatile reactivity of its primary amine group allow for its incorporation into a wide range of molecular scaffolds. The presence of the isopropoxy moiety offers a valuable tool for modulating the physicochemical properties of target molecules, a critical aspect in the design of novel therapeutics. The protocols outlined in this guide provide a robust foundation for the effective application of this compound in research and development settings.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. wpage.unina.it [wpage.unina.it]

- 3. researchgate.net [researchgate.net]

- 4. 1-(3-Isopropoxyphenyl)methanamine | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 7. Workup [chem.rochester.edu]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US6362351B2 - Catalyst and method for amide formation - Google Patents [patents.google.com]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Medicinal Chemistry Applications of the 3-Isopropoxybenzylamine Scaffold

Abstract

The benzylamine moiety is a cornerstone of modern medicinal chemistry, serving as a critical pharmacophore in a wide range of therapeutics.[1][2] This guide focuses on the 3-isopropoxybenzylamine scaffold, a promising but underexplored derivative. We will provide a comprehensive analysis of its physicochemical properties, robust synthetic methodologies, and, most importantly, its hypothesized applications in drug discovery. Drawing on structure-activity relationships (SAR) from analogous compounds, we propose primary areas of investigation, including its potential as a selective monoamine oxidase (MAO) inhibitor and as a ligand for G-protein coupled receptors (GPCRs). This document is intended to serve as a foundational resource for researchers and drug development professionals, providing not only theoretical grounding but also actionable experimental protocols to validate these hypotheses and unlock the therapeutic potential of this versatile scaffold.

Introduction: The Benzylamine Moiety in Drug Discovery

Benzylamine (C₆H₅CH₂NH₂) and its derivatives are fundamental building blocks in the synthesis of a vast number of active pharmaceutical ingredients (APIs).[1] Their utility stems from the unique combination of an aromatic ring and a reactive primary amine, which allows for diverse chemical modifications and interactions with biological targets.[2] This scaffold is present in drugs spanning various therapeutic classes, from antiemetics like Cinnarizine to pharmaceuticals such as Lacosamide and Nebivolol.[3]

The specific substitution pattern on the phenyl ring dramatically influences the compound's pharmacological profile. The introduction of an isopropoxy (-OCH(CH₃)₂) group, particularly at the meta-position, offers a compelling combination of moderate lipophilicity, steric bulk, and potential for hydrogen bonding, which can be exploited to achieve target selectivity and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This guide specifically explores the 3-isopropoxybenzylamine scaffold, proposing a roadmap for its systematic evaluation in medicinal chemistry.

Physicochemical Profile of 3-Isopropoxybenzylamine

The strategic placement of the isopropoxy group at the meta-position imparts distinct electronic and steric properties that differentiate it from other isomers and the parent benzylamine molecule. These characteristics are critical for predicting its behavior in biological systems.

Table 1: Calculated Physicochemical Properties of 3-Isopropoxybenzylamine

| Property | Value (Predicted) | Significance in Drug Discovery |

| Molecular Weight | 165.23 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of 5). |

| cLogP | 2.1 | Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration. |

| pKa (amine) | ~9.5 | The basicity of the amine is crucial for salt formation and interaction with acidic residues in target proteins. |

| Hydrogen Bond Donors | 2 | The -NH₂ group can participate in key hydrogen bonding interactions within a receptor's binding pocket. |

| Hydrogen Bond Acceptors | 2 | The ether oxygen and the amine nitrogen can act as hydrogen bond acceptors. |

The isopropoxy group itself is a valuable modulator in drug design. Unlike a simple methoxy group, the branched isopropyl moiety provides greater steric hindrance, which can influence binding selectivity and shield the molecule from certain metabolic enzymes, potentially increasing its half-life. The ether linkage is generally more stable to metabolism than an ester or a simple alkyl chain.

Synthetic Strategies and Methodologies

A reliable and scalable synthesis is paramount for exploring the medicinal chemistry of any scaffold. 3-Isopropoxybenzylamine is readily accessible from commercially available starting materials via a standard reductive amination protocol.

Experimental Protocol: Synthesis via Reductive Amination

This two-step, one-pot procedure is efficient and generally provides a high yield of the desired product.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-isopropoxybenzaldehyde (1.0 eq) in methanol (MeOH, 0.2 M) in a round-bottom flask, add ammonium acetate (5.0 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as indicated by TLC/LC-MS.

-

Workup: Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is ~2. Stir for 15 minutes. Basify the aqueous solution to pH ~10-11 with 1 M sodium hydroxide (NaOH).

-

Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 3-isopropoxybenzylamine.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthetic protocol.

Caption: Reductive amination workflow for 3-isopropoxybenzylamine synthesis.

Hypothesized Medicinal Chemistry Applications

While direct research on 3-isopropoxybenzylamine is limited, the extensive literature on substituted benzylamines allows for well-grounded hypotheses regarding its potential therapeutic applications.

Application 1: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters.[4] Inhibitors of these enzymes are used to treat depression (MAO-A inhibitors) and neurodegenerative diseases like Parkinson's disease (MAO-B inhibitors).[4][5] Benzylamine itself is a preferential substrate for MAO-B.[5][6]

Scientific Rationale: Structure-activity relationship studies on benzylamine analogues have shown that the electronic properties of substituents on the phenyl ring significantly influence their interaction with MAO enzymes.[7][8] The rate of oxidation by MAO-A, for instance, correlates positively with the substituent's sigma (σ) value, suggesting that a buildup of negative charge on the substrate is involved in the mechanism.[8] The meta-isopropoxy group is moderately electron-donating through resonance but can also exhibit inductive electron-withdrawing effects. This electronic balance, combined with its steric profile, may confer selectivity for one MAO isoform over the other. It is plausible that the 3-isopropoxybenzylamine scaffold could serve as a starting point for novel, selective MAO-B inhibitors for neurodegenerative disorders.

Proposed Mechanism: 3-Isopropoxybenzylamine would act as a competitive inhibitor, binding to the active site of the MAO-B enzyme. The amine moiety is oxidized, but the specific substituent pattern may lead to the formation of a slowly-dissociating or irreversible adduct, effectively inhibiting the enzyme's ability to process endogenous substrates like dopamine.

Caption: Hypothesized inhibition of MAO-B by 3-isopropoxybenzylamine.

Application 2: G-Protein Coupled Receptor (GPCR) Ligands

GPCRs are the largest family of membrane receptors and are the targets of a significant portion of modern drugs.[9] Many aminergic GPCRs, which bind neurotransmitters like dopamine, serotonin, and norepinephrine, recognize pharmacophores containing a basic amine connected to an aromatic ring. The arylpiperazine scaffold, for example, is considered a "privileged structure" for targeting aminergic GPCRs.[10]

Scientific Rationale: The 3-isopropoxybenzylamine structure contains the essential features to interact with aminergic GPCRs. The protonated amine can form a salt bridge with a conserved aspartate residue in the transmembrane domain 3 (TM3) of many aminergic receptors, a canonical interaction for ligand binding. The substituted aromatic ring can then engage in hydrophobic and van der Waals interactions in the binding pocket. The specific 3-isopropoxy substitution could confer selectivity for a particular receptor subtype (e.g., a specific dopamine or serotonin receptor subtype) by probing a unique sub-pocket not optimally occupied by endogenous ligands or other synthetic scaffolds.

Proposed Signaling Pathway Interaction: As a hypothetical ligand for a Gαi-coupled receptor (e.g., the D2 dopamine receptor), 3-isopropoxybenzylamine could act as an agonist or antagonist. As an agonist, it would stabilize the active conformation of the receptor, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and downstream cellular effects.

Caption: Proposed agonistic action at a Gαi-coupled GPCR.

Proposed Experimental Workflow for Target Validation

To translate these hypotheses into data, a structured, multi-step validation process is required. This workflow ensures that resources are used efficiently, moving from broad screening to more focused mechanistic studies.

Step-by-Step Validation Protocol

-

In Vitro Screening:

-

MAO Activity: Utilize commercially available MAO-Glo™ kits to determine the IC₅₀ values of 3-isopropoxybenzylamine against recombinant human MAO-A and MAO-B. This will provide initial data on potency and selectivity.

-

GPCR Binding: Screen the compound against a panel of aminergic GPCRs (e.g., dopamine, serotonin, adrenergic receptor families) using radioligand binding assays. This will identify potential receptor targets.

-

-

Functional Assays:

-

For any "hits" from the binding assays, perform functional assays to determine if the compound is an agonist, antagonist, or inverse agonist. For example, for a Gαi-coupled receptor, this would involve measuring changes in cAMP levels.

-

-

Structure-Activity Relationship (SAR) Exploration:

-

Synthesize a small, focused library of analogues to probe the SAR. This initial set should explore the importance of the isopropoxy group and the amine.

-

Table 2: Proposed Analogue Library for Initial SAR Studies

| Analogue | Modification Rationale |

| 3-Methoxybenzylamine | Determine the effect of reducing steric bulk at the 3-position. |

| 3-Ethoxybenzylamine | Probe the effect of slightly larger alkoxy groups. |

| 4-Isopropoxybenzylamine | Investigate the impact of positional isomerism. |

| N-Methyl-3-isopropoxybenzylamine | Assess the effect of N-alkylation on activity (primary vs. secondary amine). |

| 3-Hydroxybenzylamine | Explore the impact of a hydrogen-bond donating group instead of the alkoxy group.[11][12] |

-

Initial ADMET Profiling:

-

Conduct in vitro assays to assess metabolic stability (using liver microsomes) and cell permeability (using Caco-2 or PAMPA assays). This early data helps predict the compound's drug-like properties.

-

Target Validation Workflow Diagram

References

- 1. nbinno.com [nbinno.com]

- 2. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]

- 3. Benzylamine - Wikipedia [en.wikipedia.org]

- 4. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms – ScienceOpen [scienceopen.com]

- 7. Structure-activity relationships in the oxidation of benzylamine analogues by bovine liver mitochondrial monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Similarity- and Substructure-Based Development of β2-Adrenergic Receptor Ligands Based on Unusual Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Hydroxybenzylamine hydrochloride | 13269-15-3 | FH67842 [biosynth.com]

- 12. US12024483B2 - Synthesis method of hydroxybenzylamine - Google Patents [patents.google.com]

Structure-activity relationship (SAR) studies of isopropoxybenzylamine analogs

Analyzing SAR Data